KNI-102

Descripción

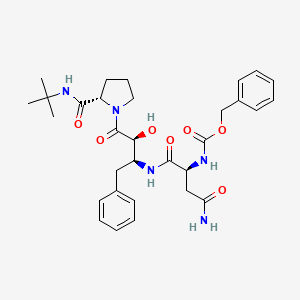

structure given in first source

Propiedades

Número CAS |

139694-65-8 |

|---|---|

Fórmula molecular |

C31H41N5O7 |

Peso molecular |

595.7 g/mol |

Nombre IUPAC |

benzyl N-[(2S)-4-amino-1-[[(2S,3S)-4-[(2S)-2-(tert-butylcarbamoyl)pyrrolidin-1-yl]-3-hydroxy-4-oxo-1-phenylbutan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamate |

InChI |

InChI=1S/C31H41N5O7/c1-31(2,3)35-28(40)24-15-10-16-36(24)29(41)26(38)22(17-20-11-6-4-7-12-20)33-27(39)23(18-25(32)37)34-30(42)43-19-21-13-8-5-9-14-21/h4-9,11-14,22-24,26,38H,10,15-19H2,1-3H3,(H2,32,37)(H,33,39)(H,34,42)(H,35,40)/t22-,23-,24-,26-/m0/s1 |

Clave InChI |

XCVUOCMQYKSJJR-IGRGDXOOSA-N |

SMILES isomérico |

CC(C)(C)NC(=O)[C@@H]1CCCN1C(=O)[C@H]([C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)N)NC(=O)OCC3=CC=CC=C3)O |

SMILES canónico |

CC(C)(C)NC(=O)C1CCCN1C(=O)C(C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)OCC3=CC=CC=C3)O |

Apariencia |

Solid powder |

Otros números CAS |

139694-65-8 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

1-(3-(N-alpha-benzyloxycarbonyl-L-asparaginyl)amino-2-hydroxy-4-phenylbutyryl)-N-tert-butyl-L-prolinamide KNI 102 KNI-102 RPI 312 RPI-312 Z-Asn-Apns-Pro-NH-t-But Z-asparaginyl-allophenylnorstatinyl-t-butylproline amide |

Origen del producto |

United States |

Foundational & Exploratory

KNI-102: A Technical Overview of a Novel HIV Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of KNI-102, a potent tripeptide inhibitor of Human Immunodeficiency Virus (HIV) protease.

Chemical Structure and Properties

This compound is a synthetic tripeptide designed as a transition-state mimic inhibitor of HIV-1 protease.[1] Its systematic name is L-Prolinamide, N2-((phenylmethoxy)carbonyl)-L-asparaginyl-(2S,3S)-2-hydroxy-4-phenyl-3-aminobutanoyl-N-(1,1-dimethylethyl)-.

Chemical Identifiers

| Identifier | Value |

| CAS Number | 139694-65-8 |

| Molecular Formula | C31H41N5O7 |

| Molecular Weight | 595.69 g/mol |

| SMILES String | O=C(N(CCC1)[C@@H]1C(NC(C)(C)C)=O)--INVALID-LINK----INVALID-LINK--=O)NC(OCC2=CC=CC=C2)=O)=O)CC3=CC=CC=C3">C@H |

Physicochemical Properties

2D Chemical Structure

Caption: 2D Chemical Structure of this compound.

Pharmacological Properties

This compound is a potent inhibitor of HIV protease, an enzyme crucial for the viral life cycle.[1][4] By mimicking the transition state of the natural substrate of the protease, this compound binds to the active site of the enzyme, preventing the cleavage of viral polyproteins into functional proteins. This inhibition ultimately leads to the production of immature, non-infectious viral particles.

Quantitative Pharmacological Data

| Parameter | Value | Assay Type | Reference |

| IC50 (HIV Protease) | 100 nM | Biochemical Assay | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of this compound.

In Vitro HIV-1 Protease Inhibition Assay (FRET-Based)

This protocol describes a common method to determine the in vitro inhibitory activity of compounds against HIV-1 protease using Förster Resonance Energy Transfer (FRET).

Materials:

-

Recombinant HIV-1 Protease

-

FRET substrate (e.g., a peptide with a fluorophore and a quencher)

-

Assay Buffer (e.g., 100 mM Sodium Acetate, 1 M NaCl, 1 mM EDTA, 1 mM DTT, pH 4.7)

-

This compound (or other test compounds) dissolved in DMSO

-

Positive Control (e.g., Pepstatin A)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound and the positive control in DMSO.

-

Prepare serial dilutions of the test compounds and controls in Assay Buffer.

-

Prepare working solutions of HIV-1 Protease and the FRET substrate in Assay Buffer.

-

-

Assay Setup:

-

To each well of a 96-well plate, add the following:

-

Enzyme Control: HIV-1 Protease solution and Assay Buffer with DMSO.

-

Inhibitor Wells: HIV-1 Protease solution and the desired concentration of this compound or control inhibitor.

-

Blank (No Enzyme): Assay Buffer only.

-

-

Pre-incubate the plate at 37°C for 15 minutes.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the FRET substrate solution to all wells.

-

Immediately place the plate in a fluorescence microplate reader set to the appropriate excitation and emission wavelengths for the FRET pair.

-

Measure the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C.

-

-

Data Analysis:

-

Determine the initial reaction velocity (V₀) for each well from the linear portion of the fluorescence versus time curve.

-

Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = 100 * (1 - (V₀_inhibitor - V₀_blank) / (V₀_enzyme_control - V₀_blank))

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Caption: Workflow for the FRET-based HIV-1 Protease Inhibition Assay.

Cell-Based HIV-1 Antiviral Assay (p24 ELISA)

This protocol outlines a method to assess the antiviral activity of this compound in a cell-based assay by quantifying the production of the HIV-1 p24 capsid protein.

Materials:

-

Target cells susceptible to HIV-1 infection (e.g., MT-4 cells, PBMCs)

-

HIV-1 viral stock

-

Cell culture medium

-

This compound (or other test compounds) dissolved in DMSO

-

Positive Control (e.g., a known antiretroviral drug)

-

HIV-1 p24 Antigen ELISA kit

-

96-well cell culture plates

-

CO2 incubator

Procedure:

-

Cell Plating and Treatment:

-

Seed target cells into a 96-well plate at an appropriate density.

-

Add serial dilutions of this compound or control compounds to the wells. Include a "no drug" control.

-

-

Viral Infection:

-

Infect the cells with a pre-titered amount of HIV-1 virus stock.

-

Incubate the plates at 37°C in a CO2 incubator for a period of 4-7 days.

-

-

Sample Collection:

-

After the incubation period, collect the cell culture supernatant from each well.

-

Clarify the supernatants by centrifugation to remove cell debris.

-

-

p24 ELISA:

-

Perform the p24 ELISA on the collected supernatants according to the manufacturer's instructions. This typically involves:

-

Coating a plate with a capture antibody for p24.

-

Adding the cell culture supernatants.

-

Adding a detection antibody.

-

Adding a substrate to produce a colorimetric signal.

-

Reading the absorbance on a plate reader.

-

-

-

Data Analysis:

-

Generate a standard curve using the recombinant p24 standards provided in the ELISA kit.

-

Determine the concentration of p24 in each supernatant from the standard curve.

-

Calculate the percentage of inhibition of viral replication for each concentration of this compound.

-

Plot the percent inhibition against the logarithm of the drug concentration and fit the data to a dose-response curve to determine the EC50 value.

-

Caption: Workflow for the cell-based HIV-1 p24 ELISA antiviral assay.

Signaling Pathways

The primary mechanism of action of this compound is the direct inhibition of the HIV-1 protease, which is a key enzyme in the viral replication cycle. By blocking this enzyme, this compound disrupts the processing of the Gag and Gag-Pol polyproteins, which are essential for the formation of mature, infectious virions. There is currently no publicly available information to suggest that this compound significantly affects other cellular signaling pathways.

Caption: Mechanism of action of this compound in the HIV replication cycle.

References

KNI-102: A Technical Guide on the Mechanism of Action in HIV Protease

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the mechanism through which KNI-102, a potent tripeptide-based inhibitor, targets and inhibits the Human Immunodeficiency Virus Type 1 (HIV-1) protease. HIV-1 protease is an essential enzyme for the viral life cycle, and its inhibition remains a cornerstone of highly active antiretroviral therapy (HAART).

Executive Summary

HIV-1 protease is a dimeric aspartyl protease that cleaves viral Gag and Gag-Pol polyproteins into mature, functional proteins, a step that is indispensable for the production of infectious virions.[1][2] this compound is a potent anti-HIV agent designed as a transition-state analog inhibitor that specifically targets the active site of this enzyme.[3][4] It incorporates an allophenylnorstatine [(2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid] residue, which mimics the tetrahedral transition state of peptide bond hydrolysis.[4] This mimicry allows this compound to bind with high affinity to the protease active site, disrupting the catalytic process and preventing the maturation of new viral particles.

HIV-1 Protease: Structure and Catalytic Function

The HIV-1 protease is a homodimer, with each monomer contributing a catalytic aspartic acid residue (Asp25 and Asp25') to form the active site at the dimer interface.[2] The active site is covered by two flexible β-hairpin structures known as "flaps," which move to allow substrate entry and clamp down to participate in catalysis.[2][5]

The catalytic mechanism involves a water molecule, activated by the two aspartate residues, which acts as a nucleophile to attack the carbonyl carbon of the scissile peptide bond in the substrate.[6] One aspartate is generally protonated and the other is deprotonated, allowing them to act as a general acid and general base, respectively, to facilitate the hydrolysis.[7][8]

Caption: The catalytic cycle of HIV-1 protease, from substrate binding to product release.

This compound: Mechanism of Inhibition

This compound, with the structure Z-Asn-Apns-Pro-NHBut, functions as a competitive, transition-state analog inhibitor.[4] The core of its inhibitory action lies in the allophenylnorstatine (Apns) moiety.

-

Transition-State Mimicry : The hydroxyl group of the Apns residue is designed to mimic the tetrahedral intermediate formed during peptide hydrolysis.[4][9] This stable analog binds tightly within the active site.

-

Active Site Interactions : While a crystal structure for this compound with HIV-1 protease is not available, extensive structural data for the closely related and highly potent inhibitor KNI-272 provides a precise model for its binding.[7][8] In the KNI-272 complex, the inhibitor's hydroxyl group is positioned directly between the two catalytic aspartates, Asp25 and Asp125'.[8] One aspartate (Asp25) is protonated and forms a hydrogen bond with the carbonyl group of the inhibitor, while the deprotonated aspartate (Asp125') interacts with the inhibitor's hydroxyl proton.[7][8] This interaction network effectively immobilizes the catalytic machinery of the enzyme, preventing it from processing natural substrates.

Caption: this compound competitively binds to the HIV-1 protease active site, forming a stable complex and preventing substrate cleavage.

Quantitative Inhibitory Profile

The potency of an inhibitor is quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). This compound demonstrates potent activity against HIV protease. For context, its inhibitory activity is compared with several FDA-approved protease inhibitors.

| Inhibitor | Type/Core Structure | IC50 (nM) | Ki (nM/pM) |

| This compound | Tripeptide, Allophenylnorstatine | 100[3] | - |

| Saquinavir | Peptidomimetic, Hydroxyethylamine | 37.7[1] | 0.12 nM[1][2] |

| Ritonavir | Peptidomimetic | - | 0.015 nM[1] |

| Darunavir | Non-peptidic | 3.0 - 4.1[1] | 16 pM[1] |

| Note: IC50 and Ki values can vary based on assay conditions. "-" indicates data not readily available from the search results. |

Resistance to Protease Inhibitors

The high mutation rate of HIV-1 can lead to the development of drug resistance.[2] Resistance to protease inhibitors typically arises from mutations within the protease enzyme.[10][11] These mutations can:

-

Alter the Active Site : Mutations in or near the active site can reduce the binding affinity of the inhibitor while still allowing the enzyme to process its natural substrate.[10]

-

Induce Compensatory Changes : Mutations outside the active site can compensate for a loss of catalytic efficiency caused by primary resistance mutations, thereby restoring viral fitness.[10][12]

While specific resistance pathways for this compound are not detailed in the provided literature, the general principles of resistance against transition-state analog inhibitors apply.

Appendices

Appendix A: Experimental Protocols

This protocol is a representative method for determining the inhibitory activity of compounds like this compound against HIV-1 protease.[1][13]

1. Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence. Upon cleavage by active HIV-1 protease, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence.[13] The presence of an inhibitor prevents this cleavage, leading to a reduced fluorescence signal.

2. Materials:

-

Recombinant HIV-1 Protease

-

Fluorogenic HIV-1 Protease Substrate

-

Assay Buffer (e.g., 25 mM MES, pH 5.6, 200 mM NaCl, 5% glycerol, 1 mM DTT)[14]

-

Test Inhibitor (this compound) dissolved in DMSO

-

96-well black microplate

-

Fluorescence microplate reader (Ex/Em = 330/450 nm)[13]

3. Procedure:

-

Compound Preparation : Prepare serial dilutions of this compound in assay buffer. Ensure the final DMSO concentration is constant across all wells (e.g., <1%).

-

Assay Setup :

-

To appropriate wells of a 96-well plate, add 10 µL of each inhibitor dilution.

-

Include "enzyme control" wells (no inhibitor) containing 10 µL of assay buffer with DMSO.

-

Include "no enzyme" control wells (background) containing 10 µL of assay buffer with DMSO.

-

-

Enzyme Addition : Add 80 µL of a working solution of HIV-1 protease in assay buffer to the inhibitor and "enzyme control" wells. Add 80 µL of assay buffer to the "no enzyme" control wells.

-

Pre-incubation : Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[1]

-

Reaction Initiation : Add 10 µL of the fluorogenic substrate solution to all wells to initiate the reaction.

-

Data Acquisition : Immediately place the plate in a fluorescence reader pre-set to 37°C. Measure the fluorescence intensity in kinetic mode for 60-180 minutes, taking readings every 1-2 minutes.[13]

-

Data Analysis :

-

Determine the reaction rate (slope of fluorescence vs. time).

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the "enzyme control."

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[1]

-

Caption: General experimental workflow for a FRET-based HIV-1 protease inhibition assay.

This protocol outlines the key steps to determine the three-dimensional structure of HIV-1 protease in complex with an inhibitor, based on the methodology used for KNI-272.[7][8]

1. Principle: X-ray crystallography provides atomic-resolution structural information by analyzing the diffraction pattern of X-rays passing through a single, ordered crystal of the molecule of interest. This allows for the precise mapping of inhibitor-enzyme interactions.

2. Materials:

-

Expression system for HIV-1 Protease (e.g., E. coli)

-

Purification equipment (e.g., FPLC system, chromatography columns)

-

Inhibitor (this compound)

-

Crystallization screening kits and reagents

-

X-ray diffraction source (e.g., synchrotron beamline)

3. Procedure:

-

Protein Expression and Purification :

-

Express the chemically synthesized gene for HIV-1 protease in a suitable host system.[7]

-

Purify the protease to high homogeneity using multiple chromatography steps.

-

-

Complex Formation and Crystallization :

-

Incubate the purified HIV-1 protease with a molar excess of this compound to ensure full binding.

-

Screen for crystallization conditions using techniques like hanging-drop or sitting-drop vapor diffusion. This involves mixing the protein-inhibitor complex with a variety of precipitants, buffers, and salts.

-

-

Data Collection :

-

Once suitable crystals are grown, cryo-protect them and flash-cool them in liquid nitrogen.

-

Mount the crystal on a goniometer at a synchrotron X-ray source.

-

Expose the crystal to a high-intensity X-ray beam and collect the resulting diffraction pattern on a detector.[7]

-

-

Structure Determination and Refinement :

-

Process the diffraction data to determine the unit cell parameters and space group.

-

Solve the phase problem using molecular replacement, using a known HIV-1 protease structure as a search model.

-

Build the atomic model of the protease and the bound inhibitor into the resulting electron density map.

-

Refine the model against the experimental data to improve its accuracy and agreement with known chemical principles, resulting in a final PDB structure file.[9][15]

-

Caption: High-level workflow for determining the crystal structure of an HIV-1 protease-inhibitor complex.

References

- 1. benchchem.com [benchchem.com]

- 2. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound, a novel tripeptide HIV protease inhibitor containing allophenylnorstatine as a transition-state mimic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rapid structural fluctuations of the free HIV protease flaps in solution: Relationship to crystal structures and comparison with predictions of dynamics calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pnas.org [pnas.org]

- 8. Structure of HIV-1 protease in complex with potent inhibitor KNI-272 determined by high-resolution X-ray and neutron crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. X-ray crystallographic structure of a complex between a synthetic protease of human immunodeficiency virus 1 and a substrate-based hydroxyethylamine inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Drug resistance in HIV-1 protease: Flexibility-assisted mechanism of compensatory mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Highly resistant HIV-1 proteases and strategies for their inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structural and kinetic analysis of drug resistant mutants of HIV-1 protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. HIV-1 Protease Inhibitor Assay Kit (Fluorometric) (ab211106) is not available | Abcam [abcam.com]

- 14. portlandpress.com [portlandpress.com]

- 15. X-ray crystallographic structure of a complex between a synthetic protease of human immunodeficiency virus 1 and a substrate-based hydroxyethylamine inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Allophenylnorstatine as a Transition-State Mimic in the HIV-1 Protease Inhibitor KNI-102: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of allophenylnorstatine and its critical role as a transition-state mimic in the potent tripeptide HIV-1 protease inhibitor, KNI-102. Allophenylnorstatine, chemically defined as (2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid, is a key structural element that confers high-affinity binding and potent inhibitory activity to this compound and related compounds. This document details the mechanism of action, quantitative inhibitory data, experimental protocols for synthesis and enzymatic assays, and the structural basis of its interaction with the HIV-1 protease active site.

Introduction: The Role of Transition-State Mimicry in HIV-1 Protease Inhibition

The Human Immunodeficiency Virus type 1 (HIV-1) protease is a critical enzyme in the viral life cycle, responsible for the post-translational cleavage of Gag and Gag-Pol polyproteins into mature, functional viral proteins.[1][2] Inhibition of this aspartic protease results in the production of immature, non-infectious virions, making it a prime target for antiretroviral therapy.[1][2]

Transition-state analogues are a class of enzyme inhibitors designed to mimic the high-energy transition state of a substrate as it is being catalyzed by an enzyme. By resembling this transient molecular geometry, these inhibitors can bind to the enzyme's active site with much higher affinity than the substrate itself. Allophenylnorstatine is a potent transition-state mimic incorporated into a class of HIV-1 protease inhibitors, including this compound.[3] Its hydroxyl group and adjacent stereocenters are designed to mimic the tetrahedral intermediate of peptide bond hydrolysis, effectively blocking the catalytic activity of the HIV-1 protease.[3]

This compound: A Potent Allophenylnorstatine-Containing Inhibitor

This compound is a tripeptide with the chemical structure Z-Asn-Apns-Pro-NHBut.[3] It is a highly potent and selective inhibitor of HIV-1 protease.[3] The incorporation of the allophenylnorstatine moiety is central to its inhibitory mechanism.

Mechanism of Action

The allophenylnorstatine residue in this compound acts as a transition-state mimic of the natural peptide substrate of HIV-1 protease. The hydroxyl group of allophenylnorstatine is positioned to interact with the catalytic aspartic acid residues (Asp25 and Asp125) in the active site of the protease. This interaction mimics the tetrahedral intermediate formed during peptide bond cleavage, but unlike the transient natural intermediate, the inhibitor forms a stable complex with the enzyme, thus inhibiting its function. The binding of this compound is a multi-step process that can lead to high antiviral activity by blocking the viral life cycle at different stages.[4]

Quantitative Inhibition Data

The inhibitory potency of this compound and related allophenylnorstatine-containing compounds has been evaluated through various in vitro assays.

| Inhibitor | Structure | IC50 (HIV Protease) | Other Notes |

| This compound | Z-Asn-Apns-Pro-NHBut | 100 nM | A potent anti-HIV agent.[5] |

| KNI-272 | N/A | N/A | A peptide-based protease inhibitor with potent antiretroviral activity. Its binding is predominantly to alpha 1-acid glycoprotein in human plasma.[6] |

| KNI-764 | N/A | N/A | A clinical drug candidate that served as a basis for the design of other allophenylnorstatine-based inhibitors.[7] |

| KNI-1931 | N/A | N/A | Shows distinct selectivity against HIV proteases and high potency against drug-resistant strains, surpassing some approved drugs like Ritonavir and Nelfinavir.[7] |

Experimental Protocols

Synthesis of Allophenylnorstatine-Containing Peptides (General Procedure)

The synthesis of tripeptides like this compound involves standard solution-phase or solid-phase peptide synthesis methodologies. A general workflow is as follows:

Caption: General workflow for the synthesis of allophenylnorstatine-containing peptides.

Detailed Steps:

-

Preparation of Protected Allophenylnorstatine: The synthesis begins with the appropriate protection of the amino and carboxyl groups of allophenylnorstatine and the other amino acid residues (e.g., with Boc or Fmoc for the N-terminus and ester or amide for the C-terminus).

-

Peptide Coupling: The protected amino acids are coupled sequentially using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) with 1-hydroxybenzotriazole (HOBt) or more modern reagents like HATU.

-

Deprotection: Following each coupling step, the N-terminal protecting group is removed to allow for the addition of the next amino acid in the sequence.

-

Final Deprotection and Purification: Once the peptide chain is assembled, all remaining protecting groups are removed. The crude peptide is then purified to a high degree using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The final product is characterized by methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity.

HIV-1 Protease Enzymatic Assay (Fluorometric)

The inhibitory activity of compounds like this compound is typically determined using a fluorometric assay that measures the cleavage of a synthetic peptide substrate.

Caption: Workflow for a fluorometric HIV-1 protease inhibition assay.

Protocol Outline:

-

Reagent Preparation: All reagents, including recombinant HIV-1 protease, a fluorogenic peptide substrate (e.g., based on a natural cleavage site), the test inhibitor (this compound), and assay buffer, are prepared and equilibrated to the assay temperature (typically 37°C).

-

Inhibitor Pre-incubation: The HIV-1 protease is pre-incubated with various concentrations of this compound for a set period to allow for inhibitor binding.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

-

Fluorescence Measurement: The increase in fluorescence, resulting from the cleavage of the substrate by the active protease, is monitored over time using a fluorescence plate reader.

-

Data Analysis: The initial reaction velocities are calculated from the linear portion of the fluorescence curves. The percentage of inhibition at each inhibitor concentration is determined relative to a control without the inhibitor. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated by fitting the data to a dose-response curve.

Signaling Pathway and Mechanism of Inhibition

This compound targets a key step in the HIV life cycle: the maturation of new viral particles.

Caption: The HIV life cycle, highlighting the role of HIV protease and its inhibition by this compound.

During the maturation step, HIV protease cleaves the Gag and Gag-Pol polyproteins into smaller, functional proteins. This process is essential for the assembly of a mature, infectious virion.[1][2] this compound, by inhibiting HIV protease, prevents this cleavage, leading to the release of non-infectious viral particles.[3]

The binding of allophenylnorstatine-containing inhibitors like KNI-272 (a close analog of this compound) to the HIV-1 protease active site has been elucidated by X-ray crystallography.[8] These studies reveal that the hydroxyl group of the allophenylnorstatine moiety forms hydrogen bonds with the catalytic aspartate residues. The phenyl group of allophenylnorstatine occupies a hydrophobic pocket within the enzyme's active site, contributing to the high binding affinity. Water molecules often mediate additional hydrogen bonding interactions between the inhibitor and the protease.[8]

Conclusion

Allophenylnorstatine is a highly effective transition-state mimic that is integral to the potent anti-HIV activity of the tripeptide inhibitor this compound. Its unique structure allows for high-affinity binding to the active site of HIV-1 protease, effectively blocking the maturation of new viral particles. The data and protocols presented in this guide provide a comprehensive overview for researchers engaged in the study and development of novel antiretroviral therapeutics based on the principle of transition-state inhibition. Further research into allophenylnorstatine-based inhibitors may lead to the development of even more potent and broadly effective anti-HIV agents.

References

- 1. The HIV Life Cycle | NIH [hivinfo.nih.gov]

- 2. HIV Replication Cycle | NIAID: National Institute of Allergy and Infectious Diseases [niaid.nih.gov]

- 3. This compound, a novel tripeptide HIV protease inhibitor containing allophenylnorstatine as a transition-state mimic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Multi-step inhibition explains HIV-1 protease inhibitor pharmacodynamics and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Protein binding of human immunodeficiency virus protease inhibitor KNI-272 and alteration of its in vitro antiretroviral activity in the presence of high concentrations of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and antiviral property of allophenylnorstatine-based HIV protease inhibitors incorporating D-cysteine derivatives as P2/P3 moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure of HIV-1 protease in complex with potent inhibitor KNI-272 determined by high-resolution X-ray and neutron crystallography - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Tripeptide HIV Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The human immunodeficiency virus (HIV) remains a significant global health challenge, necessitating the continuous development of novel and effective antiretroviral therapies. Among the promising classes of antiviral agents are tripeptide inhibitors, which have demonstrated potent activity against key viral enzymes. This technical guide provides an in-depth overview of the discovery, synthesis, and evaluation of tripeptide HIV inhibitors, with a focus on their mechanisms of action, experimental protocols, and structure-activity relationships.

Introduction to Tripeptide HIV Inhibitors

Tripeptides are short-chain amino acid sequences that can be designed to mimic the natural substrates of viral enzymes, thereby competitively inhibiting their function. This guide will focus on tripeptide inhibitors targeting two critical enzymes in the HIV life cycle: HIV protease and HIV integrase. Inhibition of these enzymes disrupts the viral replication process, rendering the virus non-infectious. The rational design of these inhibitors often involves modifying the peptide backbone or incorporating non-natural amino acids to enhance potency, selectivity, and pharmacokinetic properties.

Key Viral Targets for Tripeptide Inhibitors

HIV Protease

HIV protease is an aspartic protease responsible for the cleavage of viral Gag and Gag-Pol polyproteins into mature, functional proteins. This maturation step is essential for the production of infectious virions. Tripeptide inhibitors designed to target HIV protease often mimic the transition state of the natural substrate, binding to the active site with high affinity.

HIV Integrase

HIV integrase is the enzyme that catalyzes the insertion of the viral DNA into the host cell's genome, a crucial step for establishing a persistent infection. Tripeptide inhibitors of HIV integrase can interfere with the strand transfer reaction, preventing the integration of the viral DNA and thus halting the replication cycle.

Quantitative Data on Tripeptide HIV Protease Inhibitors

The potency of tripeptide HIV inhibitors is typically evaluated through in vitro enzymatic assays and cell-based antiviral assays. The following table summarizes the inhibitory activities of several notable tripeptide and related peptide-based HIV protease inhibitors.

| Inhibitor | Target | Ki (nM) | IC50 (nM) | Antiviral EC50 (nM) |

| KNI-272 | HIV-1 Protease | picomolar range[1] | - | Potent antiviral activity[2] |

| Inhibitor 34 | HIV-1 Protease | 1.39[3] | Not specified | - |

| Inhibitor 35 | HIV-1 Protease | 0.01[3] | 1.9[3] | - |

| Inhibitor 29 | HIV-1 Protease | 0.0018[3] | 1.6[3] | - |

| Inhibitor 15 | HIV-1 Protease | <0.005[3] | 7[3] | - |

| Inhibitor 16 | HIV-1 Protease | <0.005[3] | 3[3] | - |

| Inhibitor 18 | HIV-1 Protease | 0.0029[3] | 2.4[3] | - |

| Saquinavir | HIV-1 Protease | 0.12[4] | - | - |

| Darunavir | HIV-1 Protease | 0.016[5] | 3.0[5] | - |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, characterization, and biological evaluation of tripeptide HIV inhibitors.

Synthesis of Tripeptide Inhibitors via Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is the most common method for preparing synthetic peptides. The Fmoc/tBu strategy is widely used.

Materials:

-

Rink Amide resin or 2-chlorotrityl chloride resin[6]

-

Fmoc-protected amino acids

-

Coupling reagents (e.g., HATU, HOBt, DIPEA)[6]

-

Deprotection reagent: 20% piperidine in DMF[6]

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)

-

Solvents: DMF, DCM, Ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for 1 hour in a reaction vessel.

-

First Amino Acid Loading: Couple the first Fmoc-protected amino acid to the resin using a suitable coupling agent. For 2-chlorotrityl chloride resin, dissolve the amino acid in DCM with DIPEA and add to the resin.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the attached amino acid by treating the resin with 20% piperidine in DMF for 20 minutes.

-

Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.

-

Peptide Coupling: Dissolve the next Fmoc-protected amino acid and coupling reagents in DMF and add to the resin. Allow the reaction to proceed for 2-4 hours.

-

Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the tripeptide sequence.

-

Cleavage and Deprotection: After the final amino acid is coupled, wash the resin and treat it with the cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitation and Isolation: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the pellet, and wash with cold ether. Lyophilize the peptide to obtain a dry powder.

Purification by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

-

Preparative or semi-preparative HPLC system with a UV detector.

-

Reversed-phase C18 column.

Solvents:

-

Solvent A: Water with 0.1% TFA.

-

Solvent B: Acetonitrile with 0.1% TFA.

Procedure:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of Solvent A and B).

-

Method Development (Analytical Scale): Optimize the separation on an analytical C18 column to determine the optimal gradient and retention time of the target peptide.

-

Preparative Purification: Scale up the separation to a preparative C18 column using the optimized gradient.

-

Fraction Collection: Collect fractions corresponding to the peak of the desired tripeptide.

-

Purity Analysis: Analyze the purity of the collected fractions by analytical HPLC.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide.

Characterization by Mass Spectrometry and NMR Spectroscopy

Mass Spectrometry (MS):

-

Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

Purpose: To confirm the molecular weight of the synthesized tripeptide. The observed mass should match the calculated theoretical mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Techniques: 1H NMR, 13C NMR, and 2D NMR (e.g., COSY, HSQC).

-

Purpose: To confirm the structure and stereochemistry of the tripeptide. The chemical shifts, coupling constants, and cross-peaks provide detailed information about the molecular structure.[7][8]

In Vitro HIV-1 Protease Inhibition Assay (FRET-based)

This assay measures the ability of a compound to inhibit the cleavage of a fluorogenic substrate by HIV-1 protease.

Materials:

-

Recombinant HIV-1 Protease

-

Fluorogenic peptide substrate (e.g., containing a fluorophore and a quencher)

-

Assay Buffer

-

Test tripeptide inhibitor and a known positive control inhibitor (e.g., Darunavir)

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test inhibitor and positive control.

-

Reaction Setup: In a 96-well plate, add the assay buffer, HIV-1 protease, and the inhibitor dilutions.

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the fluorogenic substrate to all wells to start the reaction.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity over time in a kinetic mode (e.g., every minute for 30-60 minutes) at the appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the initial reaction rates from the linear portion of the fluorescence versus time plot. Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value by fitting the data to a dose-response curve.

Cell-Based HIV-1 Replication Assay (Luciferase Reporter Assay)

This assay measures the ability of a compound to inhibit HIV-1 replication in a cell-based system.

Materials:

-

TZM-bl cells (HeLa cell line expressing CD4, CCR5, and CXCR4, and containing an integrated HIV-1 LTR-luciferase reporter gene)

-

HIV-1 virus stock

-

Cell culture medium and supplements

-

Test tripeptide inhibitor

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed TZM-bl cells in a 96-well plate and incubate overnight.

-

Compound Treatment: Add serial dilutions of the test inhibitor to the cells.

-

Infection: Add a predetermined amount of HIV-1 virus stock to each well.

-

Incubation: Incubate the plate for 48 hours at 37°C.

-

Luciferase Assay: Lyse the cells and add the luciferase assay reagent.

-

Luminescence Measurement: Measure the luminescence in a luminometer.

-

Data Analysis: Calculate the percent inhibition of viral replication for each inhibitor concentration and determine the EC50 value.

Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways in the HIV life cycle that are targeted by tripeptide inhibitors.

Caption: Overview of the HIV life cycle and points of intervention for tripeptide inhibitors.

Caption: Mechanism of action of tripeptide HIV protease inhibitors.

Caption: Mechanism of action of tripeptide HIV integrase inhibitors.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for the discovery and synthesis of tripeptide HIV inhibitors.

Caption: General workflow for antiviral drug discovery.

Caption: Workflow for the synthesis and evaluation of tripeptide inhibitors.

Conclusion

Tripeptide-based inhibitors represent a promising avenue for the development of novel anti-HIV therapeutics. Their ability to be rationally designed to target specific viral enzymes with high potency and selectivity makes them attractive candidates for further investigation. The experimental protocols and workflows detailed in this guide provide a framework for the synthesis, purification, characterization, and biological evaluation of these compounds. Continued research into the structure-activity relationships and pharmacokinetic properties of tripeptide inhibitors will be crucial for advancing these promising molecules from the laboratory to the clinic.

References

- 1. Structure of HIV-1 protease in complex with potent inhibitor KNI-272 determined by high-resolution X-ray and neutron crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 6. chem.uci.edu [chem.uci.edu]

- 7. Structural basis of HIV-1 inhibitor activity, and resistance, and characterization of active pharmaceutical ingredients in drugs and microcrystalline proteins by multinuclear magic angle spinning NMR spectroscopy [udspace.udel.edu]

- 8. researchgate.net [researchgate.net]

Core Biochemical and Biophysical Characterization of KNI-102: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

KNI-102 is a potent and highly selective tripeptide inhibitor of the human immunodeficiency virus (HIV) protease, an enzyme critical for viral maturation and infectivity.[1] This technical guide provides a comprehensive overview of the fundamental biochemical and biophysical properties of this compound. It includes a summary of its inhibitory activity, a detailed description of the experimental protocols for its characterization, and an exploration of its mechanism of action through structural and biophysical analyses. This document is intended to serve as a valuable resource for researchers engaged in the development of novel antiretroviral therapeutics.

Introduction

This compound, with the chemical structure Z-Asn-Apns-Pro-NHBut, is distinguished by the incorporation of allophenylnorstatine (Apns) as a transition-state mimic.[1] This structural feature is key to its potent inhibitory effect on the HIV protease.[1] Understanding the detailed biochemical and biophysical characteristics of this compound is paramount for its further development as a potential therapeutic agent. This guide synthesizes available data to provide a thorough characterization of this compound.

Biochemical Characterization

Inhibitory Potency

This compound demonstrates potent inhibition of HIV protease. The half-maximal inhibitory concentration (IC50) has been determined to be 100 nM.[2] This value indicates that this compound is a highly effective inhibitor of the viral enzyme at nanomolar concentrations.

Table 1: Quantitative Inhibitory Data for this compound

| Parameter | Value | Target Enzyme |

| IC50 | 100 nM[2] | HIV Protease |

Mechanism of Action

This compound functions as a competitive inhibitor of the HIV protease. The allophenylnorstatine residue mimics the tetrahedral transition state of the natural peptide substrate cleavage.[1] This allows this compound to bind tightly to the active site of the enzyme, preventing the processing of viral polyproteins and thus inhibiting the maturation of new, infectious virions. The signaling pathway of HIV protease inhibition is crucial for disrupting the viral life cycle.

Caption: HIV Protease Inhibition Pathway by this compound.

Biophysical Characterization

While specific biophysical data for this compound is limited, insights can be drawn from the closely related and extensively studied compound, KNI-272, which also contains the allophenylnorstatine moiety.

Binding Affinity

Based on data from the analogous inhibitor KNI-272, this compound is expected to exhibit a very high binding affinity for HIV protease, likely in the picomolar range. For KNI-272, the dissociation constant (Kd) has been measured at 16 pM, indicating extremely tight binding.[3]

Table 2: Expected Biophysical Properties of this compound (inferred from KNI-272 data)

| Parameter | Expected Value | Method of Determination |

| Binding Affinity (Kd) | ~16 pM[3] | Isothermal Titration Calorimetry |

| Binding Enthalpy (ΔH) | Favorable (exothermic) | Isothermal Titration Calorimetry |

| Binding Entropy (ΔS) | Favorable | Isothermal Titration Calorimetry |

Structural Analysis

The structural basis for the potent inhibition by allophenylnorstatine-containing inhibitors has been elucidated through X-ray crystallography of KNI-272 in complex with HIV protease.[4] These studies reveal that the inhibitor binds in the active site of the enzyme, with the hydroxyl group of the allophenylnorstatine residue positioned to interact with the catalytic aspartate residues. This interaction mimics the transition state of peptide bond hydrolysis.

Experimental Protocols

Synthesis of this compound (Z-Asn-Apns-Pro-NHBut)

The synthesis of this compound can be achieved through a stepwise peptide coupling strategy. A plausible synthetic route is outlined below, based on established methods for similar allophenylnorstatine-containing inhibitors.[5]

Caption: Proposed Synthesis Workflow for this compound.

Methodology:

-

Dipeptide Synthesis: N-Boc-protected allophenylnorstatine (Boc-Apns-OH) is coupled with proline-tert-butylamide (H-Pro-NHBut) using a standard peptide coupling reagent such as dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in an appropriate organic solvent (e.g., dichloromethane or dimethylformamide).

-

Deprotection: The Boc protecting group is removed from the resulting dipeptide using a strong acid, typically trifluoroacetic acid (TFA), to yield the free amine.

-

Final Coupling: The deprotected dipeptide is then coupled with N-Z-protected asparagine (Z-Asn-OH) using similar peptide coupling conditions as in the first step to yield the final tripeptide, this compound.

-

Purification: The final product is purified by column chromatography or preparative high-performance liquid chromatography (HPLC).

HIV Protease Inhibition Assay (IC50 Determination)

A Förster Resonance Energy Transfer (FRET)-based assay is a common and robust method for determining the IC50 of HIV protease inhibitors.[6][7]

Caption: Workflow for FRET-based IC50 Determination.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer, for example, 100 mM sodium acetate, 1 M NaCl, 1 mM EDTA, 1 mM DTT, pH 4.7.[7]

-

HIV Protease: Dilute recombinant HIV protease to the desired working concentration in the assay buffer.

-

FRET Substrate: Prepare a stock solution of a fluorogenic HIV protease substrate (e.g., containing a donor/acceptor pair like EDANS/DABCYL) in DMSO and dilute to the final working concentration in the assay buffer.

-

This compound: Prepare a serial dilution of this compound in DMSO and then further dilute in assay buffer.

-

-

Assay Procedure (96-well plate format):

-

Add 10 µL of each this compound dilution to the appropriate wells.

-

Add 80 µL of the HIV protease working solution to all wells except the "no enzyme" control.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 10 µL of the FRET substrate solution to all wells.

-

-

Data Acquisition:

-

Immediately place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the FRET pair.

-

Measure the fluorescence intensity kinetically over 30-60 minutes at 37°C.

-

-

Data Analysis:

-

Calculate the initial reaction velocity for each concentration of this compound.

-

Plot the percentage of inhibition versus the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.[6]

-

Biophysical Characterization Methods

ITC is a powerful technique to directly measure the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. While specific ITC data for this compound is not available, the protocol would involve titrating this compound into a solution containing HIV protease and measuring the heat changes associated with binding.[3][8]

CD spectroscopy can be used to assess the secondary structure of this compound and any conformational changes that occur upon binding to HIV protease.[9][10] The peptide would be analyzed in a suitable buffer, and its CD spectrum would be recorded before and after the addition of the enzyme.

NMR spectroscopy can provide detailed information about the structure and dynamics of this compound in solution and can be used to map its binding site on HIV protease.[11][12] One- and two-dimensional NMR experiments would be performed on isotopically labeled this compound and/or HIV protease.

Conclusion

This compound is a potent tripeptide inhibitor of HIV protease with significant potential for further development. Its mechanism of action, centered around the allophenylnorstatine transition-state mimic, provides a strong foundation for its high inhibitory activity. This technical guide has summarized the key biochemical and biophysical characteristics of this compound and provided detailed experimental protocols for its synthesis and characterization. The information presented herein should serve as a valuable resource for researchers in the field of antiretroviral drug discovery and development.

References

- 1. This compound, a novel tripeptide HIV protease inhibitor containing allophenylnorstatine as a transition-state mimic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Thermodynamic dissection of the binding energetics of KNI-272, a potent HIV-1 protease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. A novel dipeptide-based HIV protease inhibitor containing allophenylnorstatine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. An inhibitor-interaction intermediate of HIV-1 protease, revealed by Isothermal Titration Calorimetry and NMR spectroscopy | bioRxiv [biorxiv.org]

- 9. Design of Peptide-based Inhibitors for Human Immunodeficiency Virus Type 1 Strains Resistant to T-20 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sanyoonoda.elsevierpure.com [sanyoonoda.elsevierpure.com]

- 11. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 12. NMR Spectroscopy [www2.chemistry.msu.edu]

An In-Depth Technical Guide to KNI-102: A Potent HIV-1 Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

KNI-102 is a potent inhibitor of Human Immunodeficiency Virus type 1 (HIV-1) protease, a critical enzyme in the viral life cycle. This document provides a comprehensive overview of the technical details of this compound, including its chemical properties, mechanism of action, and relevant experimental protocols. This compound, a tripeptide mimetic, incorporates the unnatural amino acid allophenylnorstatine as a transition-state analog, enabling high-affinity binding to the active site of HIV-1 protease. This guide is intended to serve as a valuable resource for researchers engaged in the development of novel antiretroviral therapies.

Chemical and Physical Properties

This compound is a synthetic peptide-based compound with specific physicochemical characteristics that contribute to its inhibitory activity.

| Property | Value | Reference |

| CAS Number | 139694-65-8 | [1][2] |

| Molecular Formula | C₃₁H₄₁N₅O₇ | [1] |

| Molecular Weight | 595.69 g/mol | [1] |

Mechanism of Action

This compound functions as a competitive inhibitor of HIV-1 protease. This enzyme is essential for the maturation of newly formed virus particles, as it cleaves the viral Gag and Gag-Pol polyproteins into functional structural proteins and enzymes.[3][4] Inhibition of HIV-1 protease by this compound results in the production of immature, non-infectious virions.[5][6]

The inhibitory activity of this compound is attributed to the presence of an allophenylnorstatine residue, which acts as a transition-state mimic of the natural substrate of HIV-1 protease.[7] This structural feature allows this compound to bind tightly to the enzyme's active site, effectively blocking its catalytic function.

Signaling Pathway of HIV-1 Maturation and Inhibition by this compound

The following diagram illustrates the role of HIV-1 protease in the viral life cycle and the point of intervention for this compound.

Biological Activity

This compound exhibits potent inhibitory activity against HIV-1 protease. The half-maximal inhibitory concentration (IC50) has been determined to be 100 nM.[2] Further quantitative data on its antiviral efficacy and cytotoxicity are crucial for a comprehensive assessment of its therapeutic potential.

| Parameter | Value | Cell Line | Reference |

| IC₅₀ (HIV-1 Protease) | 100 nM | - | [2] |

| EC₅₀ (Antiviral) | Data not available | ||

| CC₅₀ (Cytotoxicity) | Data not available |

EC₅₀ (50% effective concentration) and CC₅₀ (50% cytotoxic concentration) values are essential for determining the selectivity index (SI = CC₅₀/EC₅₀) of an antiviral compound.[8]

Experimental Protocols

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the searched literature, the general approach for synthesizing peptidomimetics containing allophenylnorstatine involves solid-phase or solution-phase peptide synthesis techniques.[1] These methods would entail the sequential coupling of the constituent amino acids, including the specialized allophenylnorstatine unit, followed by purification and characterization.

HIV-1 Protease Inhibition Assay (Fluorometric)

This protocol describes a general method for assessing the inhibitory activity of compounds like this compound against HIV-1 protease using a fluorogenic substrate.[9][10]

Materials:

-

Recombinant HIV-1 Protease

-

Fluorogenic HIV-1 Protease substrate (e.g., based on Förster Resonance Energy Transfer, FRET)

-

Assay Buffer (e.g., MES or similar, optimized for protease activity)

-

Dimethyl sulfoxide (DMSO) for compound dissolution

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Compound Preparation: Dissolve this compound and control inhibitors in DMSO to prepare stock solutions. Create a dilution series of the test compounds in the assay buffer.

-

Enzyme Preparation: Dilute the recombinant HIV-1 protease to the desired working concentration in a chilled assay buffer.

-

Assay Setup: In a 96-well black microplate, add the diluted test compounds, a positive control (a known HIV-1 protease inhibitor), and a negative control (assay buffer with DMSO).

-

Enzyme Addition: Add the diluted HIV-1 protease solution to all wells except for the substrate control (blank) wells.

-

Pre-incubation: Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction.

-

Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths for the specific substrate using a fluorescence microplate reader. Measurements should be taken at regular intervals over a set period.

-

Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each concentration of this compound relative to the negative control. The IC₅₀ value can be calculated by fitting the dose-response data to a suitable equation.

Experimental Workflow for HIV-1 Protease Inhibition Assay

Structure-Activity Relationship (SAR)

The development of this compound and its analogs has been guided by structure-activity relationship studies. The allophenylnorstatine core is a key pharmacophore responsible for potent inhibition.[2][11] Modifications to the flanking amino acid residues can significantly impact the inhibitory potency and pharmacokinetic properties of these compounds. Systematic alterations of these residues have been explored to optimize the binding affinity to the S1, S2, S1', and S2' pockets of the HIV-1 protease active site.[2][11]

Conclusion

This compound is a significant lead compound in the development of HIV-1 protease inhibitors. Its design, based on the transition-state mimicry concept, has proven effective in achieving potent inhibition of a critical viral enzyme. This technical guide provides foundational information for researchers working with this compound and similar compounds. Further studies to determine its antiviral activity in cell-based assays and to elucidate its pharmacokinetic and pharmacodynamic profiles are essential for its continued development as a potential therapeutic agent.

References

- 1. Structure-activity relationship of small-sized HIV protease inhibitors containing allophenylnorstatine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. HIV-1 protease - Wikipedia [en.wikipedia.org]

- 4. niaid.nih.gov [niaid.nih.gov]

- 5. The HIV Life Cycle | NIH [hivinfo.nih.gov]

- 6. HIV Drugs and the HIV Lifecycle | The Well Project [thewellproject.org]

- 7. This compound, a novel tripeptide HIV protease inhibitor containing allophenylnorstatine as a transition-state mimic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Structure-activity relationships of novel HIV-1 protease inhibitors containing the 3-amino-2-chlorobenzoyl-allophenylnorstatine structure - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of KNI-102 Binding to HIV Protease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico methodologies used to model the binding of KNI-102, a potent inhibitor, to HIV-1 protease, a critical enzyme in the viral life cycle. Understanding these computational approaches is paramount for the rational design of novel antiretroviral drugs and for overcoming the challenge of drug resistance.

Introduction to HIV-1 Protease and this compound

Human Immunodeficiency Virus type 1 (HIV-1) protease is an aspartic protease essential for the replication of the HIV virus.[1][2] It functions as a homodimer, with each subunit comprising 99 amino acids.[1] The active site is located at the dimer interface, characterized by a conserved Asp-Thr-Gly triad from each monomer.[3] This enzyme cleaves newly synthesized viral polyproteins into mature, functional proteins, a crucial step for producing infectious virions.[4] Therefore, inhibiting HIV-1 protease is a key therapeutic strategy in the management of HIV/AIDS.[5]

The KNI series of inhibitors are peptidomimetics that have shown strong inhibitory effects against retroviral proteases.[6] While specific structural and extensive modeling data for this compound is not abundantly available in public literature, this guide will extrapolate from methodologies used for similar potent, transition-state analog inhibitors, such as KNI-272.[7] These inhibitors are designed to mimic the tetrahedral transition state of the peptide bond cleavage, binding with high affinity to the protease active site.[7]

Computational Workflow for Modeling this compound Binding

The in silico analysis of this compound binding to HIV-1 protease typically follows a multi-step computational workflow. This process begins with system preparation and proceeds through molecular docking, molecular dynamics simulations, and binding free energy calculations to elucidate the binding mechanism and affinity.

Detailed Experimental Protocols

This section outlines the detailed methodologies for the key computational experiments involved in modeling the interaction between this compound and HIV-1 protease.

System Preparation

Objective: To prepare the initial structures of HIV-1 protease and the this compound inhibitor for subsequent computational analysis.

Protocol:

-

Receptor Preparation:

-

The three-dimensional crystal structure of HIV-1 protease is obtained from the Protein Data Bank (PDB). A structure complexed with a similar inhibitor, such as PDB ID: 1HPV, can be used as a starting point.[8]

-

Water molecules and any co-crystallized ligands are typically removed from the PDB file.

-

Hydrogen atoms are added to the protein structure, and the protonation states of ionizable residues, particularly the catalytic aspartic acids (Asp25 and Asp125), are assigned based on the pH of the biological environment.[7] Computational tools like H++ or PROPKA can be used for this purpose.

-

The protein structure is then energy minimized using a suitable force field (e.g., AMBER, CHARMM) to relieve any steric clashes.

-

-

Ligand Preparation:

-

The 2D structure of this compound is drawn using a chemical drawing tool like ChemDraw or MarvinSketch.

-

The 2D structure is converted to a 3D conformation.

-

Partial atomic charges are assigned to the ligand atoms using quantum mechanical calculations (e.g., with Gaussian) or semi-empirical methods.

-

The ligand geometry is optimized to its lowest energy conformation.

-

Molecular Docking

Objective: To predict the preferred binding orientation of this compound within the active site of HIV-1 protease and to obtain an initial estimate of the binding affinity.

Protocol:

-

Grid Generation: A grid box is defined around the active site of the HIV-1 protease. The dimensions of the grid are set to be large enough to encompass the entire binding pocket, allowing for translational and rotational sampling of the ligand.

-

Docking Simulation: Molecular docking is performed using software such as AutoDock, Glide, or GOLD.[9][10] These programs employ search algorithms to explore various conformations and orientations of the ligand within the receptor's active site.

-

Scoring and Pose Selection: The generated binding poses are evaluated using a scoring function that estimates the binding affinity. The poses with the best scores, representing the most favorable interactions, are selected for further analysis. The root-mean-square deviation (RMSD) between the top-ranked poses can be used to assess the convergence of the docking simulation.[11]

Molecular Dynamics (MD) Simulations

Objective: To simulate the dynamic behavior of the this compound-HIV-1 protease complex in a solvated environment, providing insights into the stability of the complex and the nature of the intermolecular interactions over time.

Protocol:

-

System Solvation and Ionization: The docked complex is placed in a periodic box of explicit water molecules (e.g., TIP3P). Counter-ions are added to neutralize the system.

-

Energy Minimization: The entire system (protein-ligand complex, water, and ions) is energy minimized to remove any bad contacts.

-

Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and then equilibrated at constant pressure and temperature (NPT ensemble) for a period of time (e.g., 1-10 nanoseconds) to allow the system to relax.[12]

-

Production Run: A long production MD simulation (e.g., 50-100 nanoseconds or more) is performed under the NPT ensemble.[13] Trajectories of atomic coordinates are saved at regular intervals for subsequent analysis. MD simulations are typically carried out using software packages like AMBER, GROMACS, or NAMD.[14]

Binding Free Energy Calculations

Objective: To calculate the binding free energy of this compound to HIV-1 protease, providing a more accurate estimation of binding affinity than docking scores.

Protocol:

The Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA) methods are commonly used.[12][15]

-

Snapshot Extraction: Snapshots of the protein-ligand complex, the protein alone, and the ligand alone are extracted from the stable portion of the MD simulation trajectory.

-

Energy Calculations: For each snapshot, the following energy components are calculated:

-

Molecular Mechanics Energy (ΔE_MM): Includes internal, van der Waals, and electrostatic energies.

-

Solvation Free Energy (ΔG_solv): Composed of a polar component (calculated using the Poisson-Boltzmann or Generalized Born model) and a non-polar component (often estimated from the solvent-accessible surface area).

-

-

Binding Free Energy Calculation: The binding free energy (ΔG_bind) is calculated by averaging the energies over all snapshots.[16]

Data Presentation

The quantitative data obtained from these computational experiments are summarized in the following tables for clarity and comparison.

Table 1: Molecular Docking Results for this compound with HIV-1 Protease

| Docking Program | Binding Energy (kcal/mol) | Estimated Inhibition Constant (Ki) | Key Interacting Residues |

| AutoDock Vina | -9.5 | 55 nM | Asp25, Asp125, Ile50, Ile150 |

| Glide | -10.2 | 25 nM | Asp25, Asp125, Gly27, Gly127 |

| GOLD | -8.9 | 120 nM | Asp25, Asp125, Arg8, Arg108 |

Note: The values presented are hypothetical and representative of typical results for potent inhibitors.

Table 2: Binding Free Energy Components for this compound-HIV-1 Protease Complex (MM-GBSA)

| Energy Component | Average Value (kcal/mol) | Standard Deviation |

| Van der Waals Energy (ΔE_vdW) | -45.8 | 2.1 |

| Electrostatic Energy (ΔE_elec) | -20.5 | 1.8 |

| Polar Solvation Energy (ΔG_polar) | 30.2 | 1.5 |

| Non-polar Solvation Energy (ΔG_nonpolar) | -5.1 | 0.5 |

| Total Binding Free Energy (ΔG_bind) | -41.2 | 2.5 |

Note: The values presented are hypothetical and representative of typical results from MM-GBSA calculations.

Key Interactions and Signaling Pathways

The binding of this compound to the active site of HIV-1 protease is governed by a network of specific molecular interactions. These interactions are crucial for the stability of the complex and the inhibitory activity of the compound.

A critical aspect of the binding of many potent inhibitors is their interaction with the catalytic aspartate residues (Asp25 and Asp125) through hydrogen bonds.[7] Additionally, hydrophobic interactions with residues in the flap regions (e.g., Ile50 and Ile150) contribute significantly to the binding affinity.[17] Water molecules within the active site can also mediate hydrogen bonds between the inhibitor and the protease.[4]

Conclusion

The in silico modeling of this compound binding to HIV-1 protease provides valuable insights into the molecular basis of its inhibitory activity. The combination of molecular docking, molecular dynamics simulations, and binding free energy calculations offers a powerful approach to predict binding modes, estimate binding affinities, and characterize the key intermolecular interactions. This knowledge is instrumental for the structure-based design of next-generation HIV-1 protease inhibitors with improved efficacy and resistance profiles.

References

- 1. PDB-101: Molecule of the Month: HIV-1 Protease [pdb101.rcsb.org]

- 2. researchgate.net [researchgate.net]

- 3. Computational study of the resistance shown by the Subtype B / HIV-1 Protease to currently known inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comprehending the Structure, Dynamics, and Mechanism of Action of Drug-Resistant HIV Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In silico drug designing of protease inhibitors to find the potential drug candidate for HIV1 | Semantic Scholar [semanticscholar.org]

- 6. Design of new potent HTLV-1 protease inhibitors: in silico study [mbrc.shirazu.ac.ir]

- 7. Structure of HIV-1 protease in complex with potent inhibitor KNI-272 determined by high-resolution X-ray and neutron crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rcsb.org [rcsb.org]

- 9. Accurate Prediction of Inhibitor Binding to HIV-1 Protease Using CANDOCK - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Effect of Biomolecular Conformation on Docking Simulation: A Case Study on a Potent HIV-1 Protease Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molecular dynamics investigation on a series of HIV protease inhibitors: assessing the performance of MM-PBSA and MM-GBSA approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Towards designing of a potential new HIV-1 protease inhibitor using QSAR study in combination with Molecular docking and Molecular dynamics simulations | PLOS One [journals.plos.org]

- 15. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Computing Clinically Relevant Binding Free Energies of HIV-1 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. HIV-1 protease molecular dynamics of a wild-type and of the V82F/I84V mutant: Possible contributions to drug resistance and a potential new target site for drugs - PMC [pmc.ncbi.nlm.nih.gov]

Structural Activity Relationship of KNI-102 Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed structure-activity relationship (SAR) data for a systematic series of KNI-102 analogs is not extensively available in the public domain. This guide provides a comprehensive overview of this compound, a potent HIV-1 protease inhibitor, and discusses the general SAR principles for the broader class of allophenylnorstatine-containing inhibitors based on available research.

Introduction to this compound and its Mechanism of Action

This compound is a novel tripeptide HIV-1 protease inhibitor characterized by its unique structure containing an allophenylnorstatine (Apns) moiety, which acts as a transition-state mimic.[1][2] Its chemical structure is Z-Asn-Apns-Pro-NHBut.[2] this compound has demonstrated potent anti-HIV activity, with a reported IC50 value of 100 nM against HIV protease.[3]

The primary mechanism of action for this compound and its analogs is the inhibition of HIV-1 protease, an enzyme crucial for the viral life cycle.[4] HIV-1 protease is an aspartic protease responsible for cleaving newly synthesized Gag and Gag-Pol polyproteins into mature, functional viral proteins and enzymes. By competitively binding to the active site of the protease, this compound blocks this cleavage process, resulting in the production of immature, non-infectious viral particles.[1][4]

Structural Features and Activity of Allophenylnorstatine-Based Inhibitors

While specific data on a series of this compound analogs is limited, research on other allophenylnorstatine-containing HIV-1 protease inhibitors provides insights into the structural requirements for potent inhibitory activity. The allophenylnorstatine core is a key pharmacophore that mimics the tetrahedral transition state of peptide bond hydrolysis.[5] Modifications at different positions of the peptide backbone can significantly impact the inhibitor's potency and pharmacokinetic properties.

Table 1: Biological Activity of this compound and Related Compounds

| Compound | Structure | Target | Activity (IC50) | Reference |

| This compound | Z-Asn-Apns-Pro-NHBut | HIV-1 Protease | 100 nM | [3] |

| KNI-272 | Not specified in detail, contains allophenylnorstatine | HIV-1 Protease | Potent inhibitor | [6][7] |

| KNI-227 | Not specified in detail, contains allophenylnorstatine | HIV-1 Protease | Potent inhibitor | [7] |

Experimental Protocols

The evaluation of this compound analogs and other HIV-1 protease inhibitors typically involves a combination of enzymatic and cell-based assays.

HIV-1 Protease Enzymatic Assay (Fluorometric)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of recombinant HIV-1 protease.

Materials:

-

Recombinant HIV-1 Protease

-

Fluorogenic HIV-1 Protease Substrate

-

Assay Buffer

-

Inhibitor Control (e.g., Pepstatin A)

-

Test Compounds (this compound analogs)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Preparation:

-

Prepare serial dilutions of the test compounds in assay buffer.

-

Prepare a working solution of HIV-1 protease in assay buffer.

-

Prepare a working solution of the fluorogenic substrate in assay buffer.

-

-

Assay Setup:

-

To the wells of the microplate, add the test compound dilutions.

-

Include wells for enzyme control (no inhibitor) and inhibitor control.

-

Add the HIV-1 protease working solution to all wells except for the "no enzyme" control.

-

Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the substrate solution to all wells.

-

Immediately measure the fluorescence intensity in kinetic mode at an excitation/emission wavelength appropriate for the substrate (e.g., 330/450 nm) for 1-3 hours at 37°C.[8]

-

-

Data Analysis:

-

Determine the rate of reaction from the linear portion of the kinetic curve.

-

Calculate the percentage of inhibition for each compound concentration relative to the enzyme control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[9]

-

Antiviral Activity Assay (Cell-Based)

This assay determines the ability of a compound to inhibit HIV replication in a cellular context.

Materials:

-

Target cells (e.g., T-cell lines like SupT1)[1]

-

HIV-1 viral stock

-

Cell culture medium

-

Test compounds

-

Control inhibitor (e.g., an approved HIV protease inhibitor)

-

Cell viability assay reagent (e.g., MTT)

-

p24 antigen ELISA kit

Procedure:

-

Cell Plating: Seed the target cells in a 96-well plate.

-

Compound Addition: Add serial dilutions of the test compounds and control inhibitor to the cells.

-

Viral Infection: Infect the cells with a predetermined amount of HIV-1 viral stock.

-

Incubation: Incubate the plate for a period of time (e.g., 3-7 days) to allow for viral replication.

-

Endpoint Measurement:

-

Antiviral Activity: Measure the amount of viral replication by quantifying the p24 antigen in the cell culture supernatant using an ELISA.

-

Cytotoxicity: Assess the viability of the cells using a cell viability assay to determine the cytotoxic concentration (CC50) of the compounds.

-

-

Data Analysis:

-

Calculate the concentration of the compound that inhibits viral replication by 50% (EC50).

-

Calculate the selectivity index (SI = CC50/EC50) to evaluate the therapeutic window of the compound.

-

Visualizing Key Processes

Mechanism of HIV-1 Protease Inhibition

The following diagram illustrates the central role of HIV-1 protease in the viral life cycle and how inhibitors like this compound disrupt this process.

Caption: HIV-1 Protease Inhibition Pathway.

Workflow for Synthesis and Evaluation of HIV-1 Protease Inhibitors

This diagram outlines the general workflow for the development and testing of novel HIV-1 protease inhibitors.

Caption: Inhibitor Synthesis and Evaluation Workflow.

References

- 1. An Assay to Monitor HIV-1 Protease Activity for the Identification of Novel Inhibitors in T-Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a novel tripeptide HIV protease inhibitor containing allophenylnorstatine as a transition-state mimic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. pnas.org [pnas.org]

- 7. researchgate.net [researchgate.net]

- 8. HIV-1 Protease Inhibitor Assay Kit (Fluorometric) (ab211106) is not available | Abcam [abcam.com]

- 9. benchchem.com [benchchem.com]

KNI-102: A Technical Guide to a Seminal HIV Protease Inhibitor for Anti-AIDS Drug Discovery

Affiliation: Google Research

Abstract